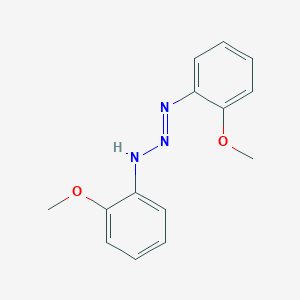
1-Triazene, 1,3-bis(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 125605 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 125605 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. For example, one common synthetic route involves the use of organic solvents and reagents under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of NSC 125605 is scaled up using large reactors and continuous flow systems. This allows for the efficient and consistent production of the compound. The process may involve the use of automated systems to monitor and control reaction parameters, ensuring that the product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 125605 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of NSC 125605 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of NSC 125605 depend on the type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
NSC 125605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, NSC 125605 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the compound finds applications in the industry, where it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 125605 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 125605 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to NSC 125605 include other small molecules that interact with similar biological targets. Examples include NSC 125973 and NSC 125974, which share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets NSC 125605 apart from similar compounds is its unique combination of chemical properties and biological activities This makes it a valuable tool for scientific research and a promising candidate for therapeutic development
Eigenschaften
CAS-Nummer |
33227-84-8 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-methoxy-N-[(2-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-5-3-7-11(13)15-17-16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
PUHMFUUKPGNMJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NN=NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



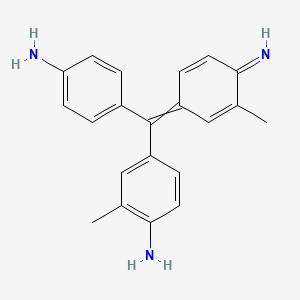

![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)


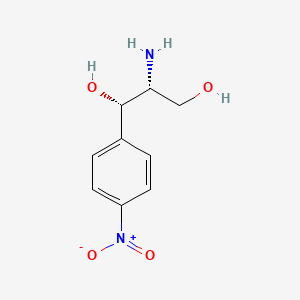


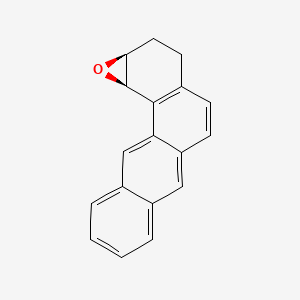
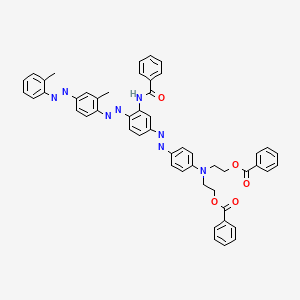
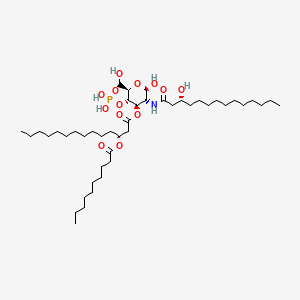
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

